N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide
Description
N-[(E)-(2-Chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide is a synthetic sulfonamide derivative incorporating an indole scaffold with a chloro-substituted propyl chain and a methylbenzenesulfonamide moiety. The compound’s structure features an E-configuration imine group, which may influence its electronic properties and biological activity. Sulfonamides are well-known for their pharmacological relevance, particularly as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial agents .
Properties
CAS No. |
71065-53-7 |
|---|---|
Molecular Formula |
C19H20ClN3O2S |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H20ClN3O2S/c1-3-12-23-18-7-5-4-6-16(18)17(19(23)20)13-21-22-26(24,25)15-10-8-14(2)9-11-15/h4-11,13,22H,3,12H2,1-2H3/b21-13+ |
InChI Key |
UZZOIXFWOICUTH-FYJGNVAPSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2C(=C1Cl)/C=N/NS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1Cl)C=NNS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Propylation: The chlorinated indole undergoes a propylation reaction using propyl bromide in the presence of a base like potassium carbonate.
Formation of the Schiff Base: The propylated indole reacts with 4-methylbenzenesulfonamide in the presence of a suitable catalyst to form the Schiff base, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated propyl chain, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group, which is known to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound’s indole ring may interact with various cellular pathways, contributing to its potential anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence includes structural analogs and sulfonamide derivatives, though none directly match the target compound. Below is a comparative analysis based on structural features and inferred properties:
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
Structural Diversity: The target compound’s indole core distinguishes it from phenyl- or quinoline-based sulfonamides. Indole derivatives often exhibit enhanced membrane permeability due to lipophilic substituents (e.g., 1-propyl chain) . The E-imine group may confer rigidity and influence binding to metal ions or enzymes, analogous to sulfonamide-based Schiff bases in coordination chemistry .
Substituent Effects: The 2-chloro-1-propyl group on the indole ring could enhance metabolic stability compared to unsubstituted analogs, as seen in chlorinated sulfonamides with prolonged half-lives .
Methodological Context: Crystallographic refinement tools like SHELXL and WinGX (referenced in –3) are critical for determining the 3D structure of such compounds.
Research Findings and Limitations
- Gaps in Evidence: No direct studies on the target compound’s synthesis, bioactivity, or crystallography were found. Comparisons rely on structural analogs from Biopharmacule Speciality Chemicals’ catalog () and related sulfonamide derivatives ().
- Hypothetical Applications : Based on analogs, the compound may act as a kinase or protease inhibitor, but experimental validation is absent.
- Software Relevance : Programs like SHELXL and ORTEP (–3) would typically be used to analyze such compounds, but their application here remains speculative without crystallographic data.
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